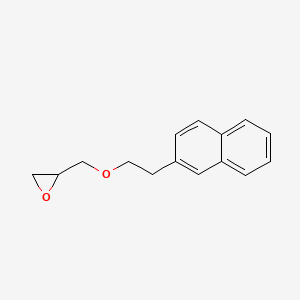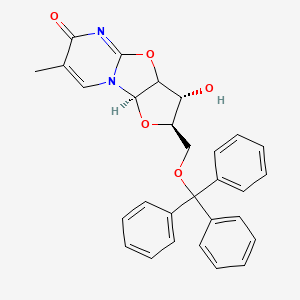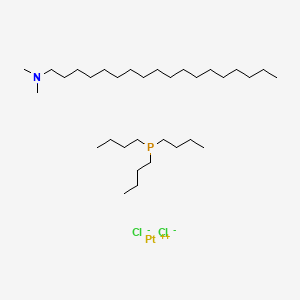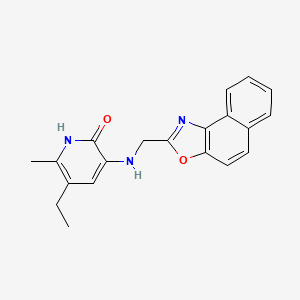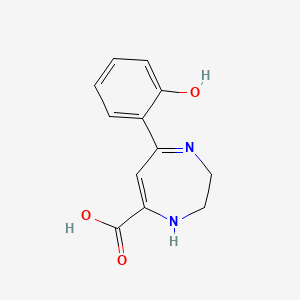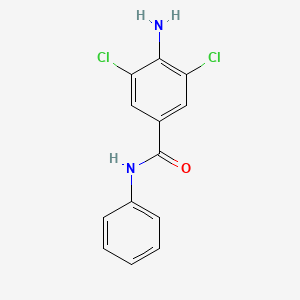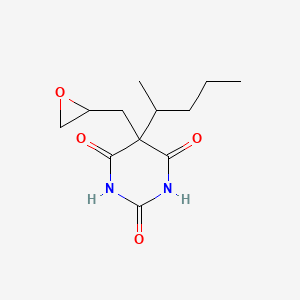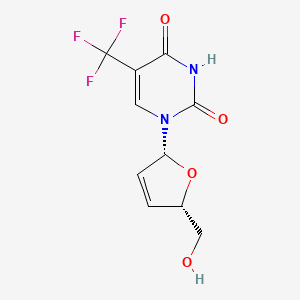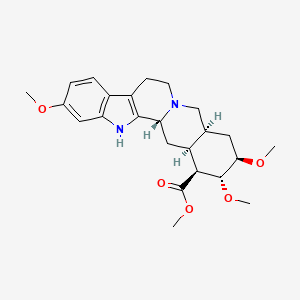
Epimetoserpate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epimetoserpate is a synthetic chemical compound known for its unique properties and applications in various fields of science and industry It is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Epimetoserpate typically involves multiple steps, starting with the preparation of its core structure through a series of organic reactions. One common synthetic route includes the condensation of specific aldehydes and ketones under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize output while minimizing waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Epimetoserpate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield epoxide derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds with different properties and applications.
科学的研究の応用
Epimetoserpate has a broad spectrum of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, owing to its unique pharmacological properties.
Industry: this compound is utilized in the development of new materials with specific characteristics, such as enhanced durability or reactivity.
作用機序
The mechanism of action of Epimetoserpate involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved in its action are complex and may include modulation of signal transduction pathways, inhibition of specific enzymes, or interaction with nucleic acids. Detailed studies are ongoing to elucidate the precise molecular mechanisms and identify potential therapeutic applications.
類似化合物との比較
Epimetoserpate can be compared with other similar compounds, such as:
Hydroxybenzoic acids: These compounds share some structural similarities but differ in their functional groups and reactivity.
Hydroxycinnamic acids: Like this compound, these compounds are used in various applications but have distinct chemical properties.
Flavonoids: These natural compounds have different biological activities and are used in different contexts compared to this compound.
The uniqueness of this compound lies in its specific molecular structure, which allows for a wide range of chemical modifications and applications. Its versatility and potential for use in diverse fields make it a compound of significant interest in scientific research and industrial applications.
特性
CAS番号 |
4835-71-6 |
|---|---|
分子式 |
C24H32N2O5 |
分子量 |
428.5 g/mol |
IUPAC名 |
methyl (1R,15S,17R,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20-,21+,23+/m1/s1 |
InChIキー |
FPGCYQVKNKEGRQ-YLEMTSRXSA-N |
異性体SMILES |
CO[C@@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC |
正規SMILES |
COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



